(R,R)-Methyl-DUPHOS

Beschreibung

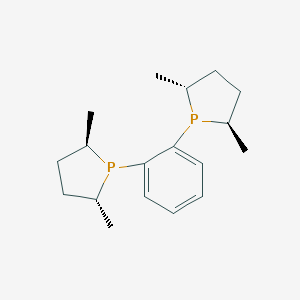

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNZWRKTWQLAJK-KLHDSHLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163641 | |

| Record name | Methyl-duphos, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147253-67-6 | |

| Record name | Methyl-duphos, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147253676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-duphos, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-, (2R,2'R,5R,5'R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-DUPHOS, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W03D1HAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The DuPhos Ligands: A Technical Guide to Their History, Development, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of chiral phosphine ligands has been a watershed moment in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. Among these, the DuPhos family of ligands has established a legacy of exceptional performance, particularly in asymmetric hydrogenation reactions. This technical guide provides an in-depth exploration of the history, development, synthesis, and application of DuPhos ligands, supplemented with quantitative data, detailed experimental protocols, and mechanistic insights.

The story of DuPhos begins in 1991 with its introduction by M.J. Burk at DuPont.[1] The name itself is a portmanteau of Du Pont and diphos phine, reflecting its origin and chemical nature.[1][2] DuPhos ligands are C2-symmetric, containing two 2,5-alkyl-substituted phospholane rings attached to a 1,2-phenylene backbone.[1] At the time of their inception, other chiral diphosphine ligands like DIOP, DIPAMP, and CHIRAPHOS were known, but DuPhos demonstrated superior efficacy, particularly in the asymmetric hydrogenation of enamide esters to produce amino acid precursors.[1]

The electron-rich nature of the phosphorus atoms in the DuPhos framework renders the corresponding metal complexes highly reactive.[1] A key feature of the DuPhos design is the concept of "pseudo-chirality" introduced by the phosphorus atoms, which makes the enantioselection less dependent on the overall conformation of the ligand backbone.[1] Initially developed for rhodium-catalyzed reactions, the application of DuPhos was later extended to ruthenium catalysts in 1995 for the hydrogenation of β-keto esters.[1][3]

Data Presentation: Performance in Asymmetric Hydrogenation

The exceptional performance of DuPhos ligands and their derivatives is evident in the high enantioselectivities and conversions achieved in a variety of asymmetric hydrogenation reactions. The following tables summarize key quantitative data for the Rh-catalyzed hydrogenation of common benchmark substrates, allowing for a clear comparison of different DuPhos variants and other notable chiral phosphine ligands.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |

| (S,S)-Me-DuPhos | [Rh(COD)₂]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 (S) |

| (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 (S) |

| (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | --- | MeOH | 1 atm | 25 | --- | 100 | >99 (R)[4] |

| (R,R)-NORPHOS | [Rh(COD)₂]BF₄ | --- | MeOH | 1 atm | 25 | --- | 100 | >99 (R)[4] |

| (S,S)-CHIRAPHOS | [Rh(COD)₂]BF₄ | --- | --- | --- | --- | --- | --- | 95 (S) |

| (-)-DIOP | [Rh(COD)Cl]₂ | --- | --- | --- | --- | --- | --- | 81 (S) |

Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate

| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |

| (R,R)-Me-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 98 (R) |

| (R,R)-Et-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 96 (R) |

| (R,R)-iPr-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 94 (R) |

Experimental Protocols

Synthesis of (R,R)-Me-DuPhos

The synthesis of DuPhos ligands generally involves a two-step procedure starting from the corresponding chiral diol.[1] The following is a representative protocol for the synthesis of (R,R)-Me-DuPhos.

Step 1: Synthesis of the Chiral Cyclic Sulfate from (2R,5R)-Hexane-2,5-diol

-

To a stirred solution of (2R,5R)-hexane-2,5-diol in carbon tetrachloride at 0 °C, add thionyl chloride dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to obtain the crude cyclic sulfite.

-

Dissolve the crude cyclic sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with diethyl ether, wash with aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to afford the pure chiral cyclic sulfate.

Step 2: Synthesis of (R,R)-Me-DuPhos

-

Prepare a solution of 1,2-bis(phosphino)benzene by the reduction of 1,2-bis(dichlorophosphino)benzene with a suitable reducing agent.

-

Treat the 1,2-bis(phosphino)benzene with two equivalents of n-butyllithium in THF at low temperature (-78 °C) to generate the dilithiated species.

-

To this solution of lithiated 1,2-bis(phosphino)benzene, add a solution of the chiral cyclic sulfate (from Step 1) in THF dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with degassed water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by crystallization or chromatography to yield (R,R)-Me-DuPhos.

In Situ Generation of (S,S)-Ethyl-DuPhos-Rh Catalyst and Asymmetric Hydrogenation

This protocol details the convenient in situ preparation of the active catalyst followed by the asymmetric hydrogenation of a model substrate.

Materials:

-

Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Chiral ligand: (S,S)-Ethyl-DuPhos

-

Substrate: e.g., Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed solvent (e.g., methanol)

-

Hydrogen gas (H₂)

-

Standard Schlenk line and glassware or a glovebox

-

Hydrogenation vessel (e.g., Parr shaker or autoclave)

Procedure:

1. Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere (e.g., Argon), add [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Ethyl-DuPhos (1.1 mol%) to a Schlenk flask or the hydrogenation vessel.

-

Add anhydrous, degassed methanol to dissolve the rhodium precursor and the ligand.

-

Stir the resulting solution at room temperature for approximately 30 minutes. The formation of the active catalyst complex is typically indicated by a color change.

2. Asymmetric Hydrogenation:

-

To the freshly prepared catalyst solution, add the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%).

-

Seal the hydrogenation vessel and connect it to a hydrogen source.

-

Purge the vessel with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).

-

Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Mandatory Visualization: Catalytic Cycle and Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the catalytic cycle for the Rh-DuPhos catalyzed asymmetric hydrogenation of an enamide and the general workflow for the synthesis of DuPhos ligands.

Caption: Catalytic cycle for the Rh-DuPhos catalyzed asymmetric hydrogenation of an enamide.

Caption: General synthetic workflow for the preparation of DuPhos ligands from a chiral diol.

Conclusion

The DuPhos family of ligands has undeniably left a lasting mark on the field of asymmetric catalysis. Their robust performance, high enantioselectivity, and broad applicability have made them invaluable tools for chemists in both academic and industrial settings. The modularity of their synthesis allows for fine-tuning of steric and electronic properties, leading to the development of a diverse range of successful catalysts. This guide has provided a comprehensive overview of the history, synthesis, and application of DuPhos ligands, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful catalytic tools in their own endeavors.

References

Synthesis and Characterization of (R,R)-Methyl-DUPHOS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-Methyl-DUPHOS, formally known as (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene, is a premier C₂-symmetric chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis. Developed by M.J. Burk at DuPont, the DuPhos family of ligands has become indispensable in the synthesis of enantiomerically pure compounds, particularly through rhodium-catalyzed asymmetric hydrogenation. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound, offering detailed experimental protocols and performance data to support its use in research and development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a chiral diol, which is then converted to a cyclic sulfate. This intermediate subsequently reacts with 1,2-bis(phosphino)benzene to yield the final ligand. The overall workflow is depicted below.

Experimental Protocols

Protocol 1: Synthesis of (2R,5R)-Hexanediol

The chiral precursor (2R,5R)-Hexanediol is accessible through the yeast-mediated reduction of 2,5-hexanedione.

-

Preparation: A suspension of baker's yeast in a glucose solution is prepared and stirred.

-

Reduction: 2,5-Hexanedione is added dropwise to the yeast suspension. The mixture is stirred at room temperature for 48-72 hours, allowing the yeast enzymes to reduce the diketone to the diol.

-

Workup: The mixture is filtered through Celite to remove the yeast cells. The filtrate is then saturated with NaCl and extracted continuously with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol is purified by distillation or chromatography to yield (2R,5R)-Hexanediol.

Protocol 2: Synthesis of (2R,5R)-Hexanediol Cyclic Sulfate

-

Cyclic Sulfite Formation: (2R,5R)-Hexanediol is dissolved in an anhydrous solvent like carbon tetrachloride containing a base such as pyridine or triethylamine. The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) is added dropwise. The reaction is stirred until completion.

-

Oxidation: The crude cyclic sulfite is dissolved in a biphasic solvent system (e.g., CCl₄/acetonitrile/water). A catalytic amount of ruthenium(III) chloride (RuCl₃) is added, followed by the portion-wise addition of sodium periodate (NaIO₄). The reaction is vigorously stirred until the characteristic yellow color of RuO₄ disappears.

-

Workup and Purification: The reaction mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude cyclic sulfate is purified by chromatography on silica gel.

Protocol 3: Synthesis of 1,2-Bis(phosphino)benzene

-

Phosphonylation: 1,2-Dichlorobenzene undergoes photolysis in trimethyl phosphite at elevated temperatures (e.g., 60 °C) for several days to produce 1,2-bis(dimethoxyphosphoryl)benzene.

-

Reduction: The resulting 1,2-bis(dimethoxyphosphoryl)benzene is reduced to 1,2-bis(phosphino)benzene. A common method involves using a reducing agent derived from lithium aluminum hydride (LiAlH₄) and trimethylsilyl chloride (TMSCl) in an anhydrous solvent like THF.

-

Purification: The product is carefully isolated and purified by distillation under an inert atmosphere.

Protocol 4: Synthesis of (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene (this compound)

All operations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Lithiation: 1,2-Bis(phosphino)benzene is dissolved in anhydrous THF and cooled to 0 °C. Two equivalents of a strong base, typically n-butyllithium (n-BuLi), are added dropwise to generate the dilithio-diphosphide. The mixture is stirred at this temperature to ensure complete formation of the dianion.

-

Cyclization: A solution of (2R,5R)-hexanediol cyclic sulfate in anhydrous THF is added dropwise to the cold solution of the dilithio-diphosphide. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the careful addition of degassed water. The aqueous layer is extracted with an organic solvent like diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product is purified by recrystallization from a suitable solvent (e.g., methanol) to afford this compound as a white crystalline solid.

Characterization

This compound is a white, crystalline, air-sensitive solid. Its physical and spectroscopic properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₂₈P₂ |

| Molecular Weight | 306.36 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 66-76 °C |

| Optical Rotation | [α]²⁰/D -420 ± 15° (c=0.5, CH₂Cl₂) |

| ³¹P NMR (C₆D₆) | δ -14.5 ppm (approximate) |

| ¹H NMR, ¹³C NMR | Specific experimental data for the free ligand is not readily available in the searched literature. Characterization is typically confirmed after complexation to a metal center. |

Note: The ³¹P NMR chemical shift for tertiary phosphines can vary. The provided value is an approximation based on typical ranges for similar phospholane ligands. For definitive characterization, it is recommended to compare with a known standard or after formation of a well-characterized metal complex.

Application in Asymmetric Catalysis

This compound is a quintessential ligand for rhodium-catalyzed asymmetric hydrogenation, providing access to a wide array of chiral molecules with exceptionally high levels of enantioselectivity. The catalyst is typically generated in situ by reacting the ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf.

Performance Data

The performance of the this compound-Rh catalyst system is demonstrated in the asymmetric hydrogenation of various prochiral substrates.

| Substrate | S/C Ratio¹ | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%)² |

| Methyl (Z)-α-acetamidocinnamate | 100:1 | MeOH | 1 atm | 25 | >99 | >99 (R) |

| Methyl (Z)-α-acetamidoacrylate | 100:1 | MeOH | 1 atm | 25 | >99 | >99 (R) |

| N-Acetyl-α-phenylethenamine | 10,000:1 | MeOH | 90 psi | 22 | ~100 | 95.2 (R) |

| Dimethyl Itaconate | 500:1 | MeOH | 60 psi | 25 | >95 | 98 (R) |

| A unique glutarate precursor⁵ | ~850:1 | MeOH | 60 psi | 45 | 95 | >99 (R) |

¹ S/C Ratio: Substrate-to-catalyst molar ratio. ² ee (%): Enantiomeric excess. Configuration of the major enantiomer is given in parentheses.

Safety and Handling

This compound is an air-sensitive solid and should be stored and handled under an inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphine groups. It is harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Conclusion

This compound remains a cornerstone ligand in the field of asymmetric catalysis. Its robust and modular synthesis allows for reliable access, while its application in hydrogenation provides a powerful tool for establishing critical stereocenters in complex molecules. The exceptional enantioselectivities and high turnover numbers achievable with its rhodium complexes underscore its value in both academic research and industrial-scale synthesis of chiral pharmaceuticals and fine chemicals.

(R,R)-Methyl-DUPHOS: A Technical Guide to its Molecular Structure, Chirality, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral phosphine ligand (R,R)-Methyl-DUPHOS, a cornerstone in the field of asymmetric catalysis. Renowned for its efficacy in inducing high enantioselectivity in a variety of chemical transformations, particularly rhodium-catalyzed hydrogenations, this document details its molecular architecture, stereochemical properties, and practical application. Included are summaries of performance data, detailed experimental protocols for its use, and visualizations of the catalytic cycle and experimental workflows.

Molecular Structure and Chirality

This compound, systematically named (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene, is a C2-symmetric bisphosphine ligand. Its structure features a benzene backbone with two phospholane rings attached to adjacent carbon atoms. The chirality of the molecule arises from the four stereogenic centers located at the 2 and 5 positions of each five-membered phospholane ring. The "(R,R)" designation specifically refers to the absolute configuration at these chiral carbon centers, which dictates the spatial arrangement of the methyl groups on the phospholane rings. This well-defined chiral environment is crucial for its ability to effectively discriminate between the prochiral faces of a substrate during catalysis.

Key Structural and Chemical Information:

| Property | Value |

| IUPAC Name | (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene |

| Synonyms | (R,R)-Me-DUPHOS, (2R,5R)-Me-duphos |

| CAS Number | 147253-67-6 |

| Molecular Formula | C₁₈H₂₈P₂ |

| Molecular Weight | 306.36 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 66-76 °C |

Performance in Asymmetric Hydrogenation

The rhodium complex of this compound is a highly effective catalyst for the asymmetric hydrogenation of a wide range of prochiral olefins, consistently delivering products with exceptionally high enantiomeric excess (ee%). The catalyst's performance is particularly notable for substrates containing coordinating functional groups, such as amides, esters, and carboxylic acids.

Enantioselectivity Data

The following table summarizes the performance of this compound-Rh catalyzed asymmetric hydrogenation for a selection of representative substrates.

| Substrate | Product Type | Enantiomeric Excess (ee%) | Turnover Number (TON) |

| Methyl (Z)-α-acetamidocinnamate | α-Amino acid derivative | >99% (R) | ~95 |

| Methyl 2-acetamidoacrylate | α-Amino acid derivative | >99% | - |

| Itaconic Acid | Chiral succinic acid derivative | 98% | - |

| N-Acylenamides (various) | Chiral amides | >95% | Up to 10,000 |

| Enol Esters (various) | Chiral esters | 93-99% | ~500 |

| 2-Methylenesuccinamic Acid | Chiral succinamic acid derivative | 96% | 100,000 |

Catalytic Cycle of Asymmetric Hydrogenation

The widely accepted mechanism for the rhodium-DUPHOS catalyzed asymmetric hydrogenation of enamides involves a series of well-defined steps. The chirality of the ligand influences the substrate binding and the subsequent stereoselective hydride transfer, leading to the formation of one enantiomer in high excess.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the catalyst and its application in a typical asymmetric hydrogenation reaction.

Synthesis of this compound Ligand

A detailed, step-by-step experimental protocol for the synthesis of the this compound ligand is typically found in specialized literature and patents. The general synthetic strategy for this class of C2-symmetric bisphospholane ligands involves the following key steps:

-

Synthesis of a Chiral Diol: The synthesis usually starts from a readily available chiral starting material, such as tartaric acid, which is converted into a chiral 1,4-diol with the desired (R,R) stereochemistry.

-

Conversion to a Cyclic Sulfate: The chiral diol is then treated with a sulfating agent (e.g., thionyl chloride followed by oxidation) to form a cyclic sulfate.

-

Ring-Opening and Phosphine Introduction: The cyclic sulfate is subjected to a nucleophilic ring-opening reaction with a primary phosphine, followed by a second intramolecular nucleophilic substitution to form the phospholane rings. This step is often carried out in the presence of a strong base.

-

Formation of the Bisphospholane: Two of the resulting chiral phospholane units are then coupled to a 1,2-dihalobenzene precursor, typically through a metal-catalyzed cross-coupling reaction, to yield the final this compound ligand.

A visual representation of this general workflow is provided below.

In Situ Preparation of the [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ Catalyst

This protocol describes the preparation of the active catalyst from a rhodium precursor and the this compound ligand immediately prior to the hydrogenation reaction.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., Methanol, Dichloromethane)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in a minimal amount of anhydrous, deoxygenated solvent.

-

In a separate Schlenk flask, dissolve this compound (1.05-1.1 equivalents) in the same solvent.

-

Slowly add the this compound solution to the rhodium precursor solution with stirring.

-

Stir the resulting solution at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a color change. The catalyst solution is now ready for use.

General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a general method for the asymmetric hydrogenation of a model substrate.

Materials:

-

Methyl (Z)-α-acetamidocinnamate

-

Freshly prepared [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ catalyst solution

-

Anhydrous, deoxygenated solvent (e.g., Methanol)

-

High-purity hydrogen gas

-

High-pressure autoclave or a suitable hydrogenation reactor

-

Magnetic stirrer and stir bar

Procedure:

-

In a high-pressure autoclave, dissolve Methyl (Z)-α-acetamidocinnamate in the anhydrous, deoxygenated solvent.

-

Purge the autoclave with an inert gas (e.g., argon).

-

Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of the inert gas.

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (typically 1-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

-

The reaction mixture can then be worked up to isolate the product. The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

Conclusion

This compound has established itself as a privileged ligand in asymmetric catalysis, particularly for rhodium-catalyzed hydrogenations. Its rigid, C2-symmetric structure provides a well-defined chiral environment that enables the highly enantioselective synthesis of a diverse range of valuable chiral molecules. The predictable and high levels of stereocontrol, coupled with its effectiveness under mild reaction conditions, make it an indispensable tool for researchers in academia and industry, especially in the context of pharmaceutical and fine chemical synthesis. The data and protocols presented in this guide are intended to facilitate the successful application of this powerful catalytic system.

The Core Mechanism of Asymmetric Hydrogenation with (R,R)-Methyl-DUPHOS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and performance data for the asymmetric hydrogenation of prochiral olefins utilizing the highly efficient and selective (R,R)-Methyl-DUPHOS rhodium catalyst system. This catalytic system has proven to be a cornerstone in modern synthetic chemistry, enabling the production of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries.

Introduction: The Power of Chiral Phosphine Ligands

Asymmetric hydrogenation is a powerful and atom-economical method for the creation of stereogenic centers. The success of this transformation hinges on the design of the chiral ligand that coordinates to the metal center, dictating the stereochemical outcome of the reaction. The DuPHOS family of ligands, developed by M. J. Burk, represents a landmark achievement in this field. These C₂-symmetric bisphospholane ligands, including this compound, form highly active and enantioselective catalysts with rhodium for the hydrogenation of a wide array of prochiral substrates.

The Catalytic Cycle: A Detailed Mechanistic Pathway

The asymmetric hydrogenation of prochiral enamides catalyzed by [Rh((R,R)-Me-DuPHOS)]⁺ follows a well-studied catalytic cycle. Computational and experimental studies have elucidated a mechanism that proceeds through several key intermediates. A notable feature of this system is the "anti-lock-and-key" phenomenon, where the minor diastereomeric catalyst-substrate complex is significantly more reactive than the more stable major diastereomer, leading to high enantioselectivity.[1][2]

The catalytic cycle can be summarized in the following steps:

-

Substrate Coordination: The prochiral olefin coordinates to the solvated Rh(I) catalyst to form a square planar catalyst-substrate complex. This coordination can occur on two diastereomeric faces of the substrate (re or si), leading to the formation of major and minor diastereomeric intermediates.[1][2] For many enamides, the binding of the re enantioface to the catalyst generates the more stable, major diastereomer.[1][2]

-

Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the Rh(I) center, forming a Rh(III) dihydride species. This step is often the turnover-limiting step of the catalytic cycle.[1][2]

-

Migratory Insertion: One of the hydride ligands migrates to the β-carbon of the coordinated double bond, while the α-carbon forms a bond with the rhodium center. This migratory insertion step forms a rhodium-alkyl intermediate.

-

Reductive Elimination: The second hydride ligand transfers to the rhodium-bound carbon, leading to the reductive elimination of the saturated, chiral product. This step regenerates the active Rh(I) catalyst, which can then enter a new catalytic cycle.

The high enantioselectivity of the this compound system arises from the significant difference in the activation energy barriers for the hydrogenation of the major and minor catalyst-substrate diastereomers. The minor diastereomer proceeds through a lower energy transition state, thus dictating the stereochemistry of the final product.[1][2]

Caption: Catalytic cycle for the asymmetric hydrogenation of a prochiral olefin.

Performance Data

The this compound-Rh catalyst exhibits excellent enantioselectivity and high activity for a variety of prochiral substrates, particularly enamides, which are precursors to chiral amino acids.

| Substrate (Enamides) | Product | ee (%) | TON | TOF (h⁻¹) | Reference |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | 10,000 | >2,000 | N/A |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | >99 | 50,000 | >5,000 | N/A |

| N-Acetyl-α-phenylenamide | N-(1-Phenylethyl)acetamide | >95 | up to 50,000 | >5,000 | N/A |

| N-Acetyl-α-(p-methoxyphenyl)enamide | N-(1-(p-Methoxyphenyl)ethyl)acetamide | >95 | N/A | N/A | N/A |

Note: TON (Turnover Number) and TOF (Turnover Frequency) values are often dependent on specific reaction conditions and may not always be reported. The values presented are representative of the high efficiency of the catalyst system.

Experimental Protocols

The following protocols provide a general framework for the in situ preparation of the catalyst and the subsequent asymmetric hydrogenation reaction. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Synthesis of the Catalyst Precursor: [Rh((R,R)-Me-DuPHOS)(COD)]BF₄

A general and widely adopted method for the synthesis of such catalyst precursors is the procedure developed by Schrock and Osborn.

Materials:

-

[Rh(COD)₂(acac)] (1 equivalent)

-

This compound (1 equivalent)

-

Tetrahydrofuran (THF), anhydrous and deoxygenated

-

Tetrafluoroboric acid (HBF₄), diethyl ether complex (1 equivalent)

-

Diethyl ether, anhydrous and deoxygenated

Procedure:

-

In a Schlenk flask, dissolve [Rh(COD)₂(acac)] in THF and cool the solution to -78 °C.

-

In a separate Schlenk flask, dissolve this compound in THF.

-

Slowly add the this compound solution to the cooled rhodium precursor solution with stirring.

-

After stirring for 1 hour at -78 °C, add HBF₄ dropwise.

-

Continue stirring at -78 °C for an additional 30 minutes.

-

Layer the reaction mixture with diethyl ether to precipitate the product.

-

Isolate the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.

General Procedure for Asymmetric Hydrogenation

Materials:

-

[Rh((R,R)-Me-DuPHOS)(COD)]BF₄ (catalyst precursor)

-

Prochiral substrate (e.g., an enamide)

-

Anhydrous, deoxygenated solvent (e.g., methanol, THF)

-

High-purity hydrogen gas

-

Hydrogenation reactor or a suitable pressure vessel

Procedure:

-

In a glovebox or under a positive flow of inert gas, charge a pressure-rated reaction vessel with the prochiral substrate and the [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ catalyst precursor (typically 0.1 to 1 mol%).

-

Add the anhydrous, deoxygenated solvent to dissolve the substrate and catalyst.

-

Seal the reaction vessel and purge the system several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (typically 1-24 hours).

-

Upon completion of the reaction (monitored by TLC, GC, or HPLC), carefully vent the hydrogen pressure and purge the vessel with an inert gas.

-

The solvent can be removed under reduced pressure, and the product can be purified by standard techniques such as column chromatography or recrystallization.

-

The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

Caption: General experimental workflow for catalyst synthesis and hydrogenation.

Conclusion

The this compound-rhodium catalytic system stands as a robust and highly effective tool for asymmetric hydrogenation. Its predictable stereochemical control, high enantioselectivity, and broad substrate scope have solidified its importance in both academic research and industrial applications for the synthesis of chiral molecules. A thorough understanding of its mechanism and the application of meticulous experimental techniques are paramount to achieving optimal results in the development of novel and efficient synthetic routes to valuable chiral compounds.

References

Spectroscopic Data Analysis of (R,R)-Methyl-DUPHOS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of (R,R)-Methyl-DUPHOS

This compound, with the chemical formula C₁₈H₂₈P₂ and a molecular weight of approximately 306.36 g/mol , is a widely used ligand in asymmetric hydrogenation and other catalytic reactions.[1][2][3] Its effectiveness stems from the chiral environment created by its C₂-symmetric phospholane rings. Spectroscopic analysis is crucial for confirming the identity, purity, and stability of this air-sensitive compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. It is important to note that the values presented are based on typical ranges for similar organophosphorus compounds and are intended as a guide for interpretation. Actual experimental data should be acquired following the protocols outlined in the subsequent section.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constants (J) (Hz) |

| ¹H NMR | |||

| Aromatic-H | 7.0 - 8.0 | Multiplet | |

| P-CH-CH₃ | 2.0 - 3.0 | Multiplet | |

| CH₂ (ring) | 1.5 - 2.5 | Multiplet | |

| CH₃ (ring) | 1.0 - 1.5 | Doublet of doublets | |

| ¹³C NMR | |||

| Aromatic-C | 120 - 140 | ||

| P-CH-CH₃ | 30 - 40 | ||

| CH₂ (ring) | 25 - 35 | ||

| CH₃ (ring) | 10 - 20 | ||

| ³¹P NMR | -10 to -20 | Singlet |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium |

| P-C stretch | 650 - 750 | Medium |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z | Ion Type |

| ESI+ | 307.17 | [M+H]⁺ |

| ESI+ | 329.15 | [M+Na]⁺ |

Experimental Protocols

Given the air-sensitive nature of this compound, all sample preparations and handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra to confirm the structure and purity of the ligand.

Materials:

-

NMR spectrometer (300 MHz or higher recommended)

-

NMR tubes with J. Young valve or screw cap

-

Deuterated solvents (e.g., C₆D₆, CD₂Cl₂, THF-d₈), degassed and stored over molecular sieves

-

Internal standard (e.g., tetramethylsilane - TMS)

-

This compound sample

Procedure:

-

In a glovebox or under a stream of inert gas, accurately weigh approximately 5-10 mg of this compound directly into an NMR tube.

-

Add approximately 0.5 mL of the chosen deuterated solvent to the NMR tube using a gas-tight syringe.

-

If required, add a small amount of internal standard.

-

Seal the NMR tube securely.

-

Acquire the NMR spectra. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum.[4] For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[4]

-

Process the spectra, referencing the chemical shifts to the residual solvent peak or the internal standard. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.[5]

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory

-

Dry, IR-grade solvent (e.g., CH₂Cl₂, THF) if preparing a solution

-

This compound sample

Procedure (for thin film method):

-

Inside a glovebox, dissolve a small amount of this compound in a minimal amount of a volatile, dry, and IR-transparent solvent.

-

Apply a drop of the resulting solution onto one salt plate.

-

Place the second salt plate on top and gently rotate to create a thin, uniform film.

-

Alternatively, allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Mount the salt plates in the spectrometer and acquire the spectrum.

-

A background spectrum of the clean salt plates should be taken and subtracted from the sample spectrum.

Procedure (for ATR method):

-

Ensure the ATR crystal is clean and dry.

-

In a glovebox, place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

A background spectrum of the clean, empty ATR crystal should be taken prior to the sample measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

High-purity solvent (e.g., acetonitrile, methanol)

-

This compound sample

Procedure:

-

Prepare a dilute solution of this compound (typically in the ppm or ppb range) in a suitable high-purity solvent. This should be done under an inert atmosphere.

-

The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺).

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements for elemental composition confirmation.

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral phosphine ligand like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

(R,R)-Methyl-DUPHOS in Catalysis: A Technical Guide to Core Principles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational principles of the (R,R)-Methyl-DUPHOS ligand in asymmetric catalysis. This compound, a member of the DuPhos family of chiral bisphosphine ligands, has proven to be highly effective in a variety of metal-catalyzed reactions, most notably in asymmetric hydrogenation. Its unique structural features and electronic properties contribute to its remarkable ability to induce high levels of enantioselectivity in the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries.

Core Principles of this compound in Catalysis

This compound is a C2-symmetric ligand characterized by two phospholane rings attached to a benzene backbone. This rigid and sterically demanding structure plays a pivotal role in creating a well-defined chiral environment around the metal center, typically rhodium or ruthenium. The electron-rich nature of the phosphorus atoms in the DuPhos ligand enhances the catalytic activity of the metal complex.

The mechanism of enantioselection in asymmetric hydrogenation reactions catalyzed by Rhodium-(R,R)-Methyl-DUPHOS complexes is a subject of significant interest. Computational and experimental studies have largely supported the "anti-lock-and-key" model.[1][2] This model posits that the enantioselectivity is not determined by the most stable catalyst-substrate intermediate, but rather by the reactivity of the less stable diastereomeric intermediate.

The catalytic cycle generally involves the following key steps:

-

Substrate Coordination: The prochiral substrate coordinates to the rhodium-DuPhos complex.

-

Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center. This step is often considered the turnover-limiting step in the catalytic cycle.[1][2]

-

Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond of the substrate.

-

Reductive Elimination: The second hydride is transferred, leading to the formation of the chiral product and regeneration of the active catalyst.

The chirality of the this compound ligand directs the coordination of the substrate and the subsequent hydride transfers, favoring the formation of one enantiomer of the product over the other.

Quantitative Data in this compound Catalyzed Asymmetric Hydrogenation

The following table summarizes the performance of this compound in the asymmetric hydrogenation of various substrates, highlighting its high efficiency and enantioselectivity.

| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | >95 | MeOH | 1.1 | RT | - | >99 | >99 (R) |

| Methyl 2-acetamidoacrylate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | - | - | - | - | - | - | >99 |

| Itaconic Acid | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | - | - | - | - | - | - | 98 |

| N-acetyl α-arylenamides | (R,R)-Me-BPE-Rh | up to 50,000 | - | - | - | - | - | >95 |

| β-Keto esters | Ru-(R,R)-Me-DuPhos | - | - | - | - | - | - | - |

Experimental Protocols

This section provides a detailed methodology for the in situ preparation of the [Rh((R,R)-Me-DuPhos)(COD)]BF₄ catalyst and its application in the asymmetric hydrogenation of a model substrate, Methyl (Z)-α-acetamidocinnamate.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(R,R)-1,2-Bis(2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos)

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed methanol

-

High-purity hydrogen gas

-

Schlenk flask and standard Schlenk line equipment

-

High-pressure autoclave

In Situ Catalyst Preparation:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%).

-

Add anhydrous, degassed methanol to the flask.

-

Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is typically indicated by a color change.

Asymmetric Hydrogenation Procedure:

-

In a separate flask, dissolve Methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol.

-

Transfer the substrate solution to a high-pressure autoclave that has been purged with an inert gas.

-

Transfer the prepared catalyst solution to the autoclave via cannula.

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture at room temperature for the required time (typically a few hours).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the autoclave and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Mandatory Visualizations

Catalytic Cycle of this compound in Asymmetric Hydrogenation

Caption: A simplified representation of the catalytic cycle for Rh-(R,R)-Methyl-DUPHOS catalyzed asymmetric hydrogenation.

Experimental Workflow for Asymmetric Hydrogenation

Caption: A general workflow for this compound-Rh catalyzed asymmetric hydrogenation.

References

Computational Modeling of (R,R)-Methyl-DUPHOS Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of (R,R)-Methyl-DUPHOS catalysts, focusing on their application in asymmetric hydrogenation. This compound is a chiral bisphosphine ligand known for its high efficacy in inducing enantioselectivity in various chemical transformations, making it a subject of significant interest in academic research and industrial drug development. Computational modeling offers a powerful tool to elucidate the mechanistic details of these catalytic systems and to rationalize the origins of their high stereoselectivity.

Core Concepts in Computational Modeling

The primary approach for modeling the this compound catalyst system involves hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, most notably the ONIOM (Our own N-layered Integrated molecular Orbital and Molecular mechanics) method.[1][2] This approach allows for a high level of theoretical accuracy on the chemically active core of the system while treating the less critical, bulky substituents with a more computationally efficient method.

A seminal study on the [Rh((R,R)-Me-DuPHOS)]+-catalyzed asymmetric hydrogenation of a prochiral enamide, α-formamidoacrylonitrile, employed a three-layer ONIOM method.[1][2] The core of the complex, where bond-breaking and bond-forming events occur, was modeled using Density Functional Theory (DFT) with the B3LYP functional. The outer coordination sphere of the catalyst was described using Hartree-Fock (HF) theory, and the steric and electronic influence of the wider environment was accounted for by the Universal Force Field (UFF).[1][2]

Experimental Protocols: A Computational Approach

The data presented in this guide are derived from computational experiments. A typical workflow for such studies is outlined below.

General Computational Protocol for Studying Rh-Catalyzed Asymmetric Hydrogenation:

-

Model Building: Construction of the 3D structures of the catalyst, substrate, and solvent molecules. For the [Rh((R,R)-Me-DuPHOS)]+ system, this involves building the rhodium center, the chiral phosphine ligand, and the enamide substrate.

-

System Partitioning (ONIOM):

-

High Layer (QM - B3LYP): This layer typically includes the rhodium atom, the phosphorus atoms of the DUPHOS ligand, the coordinating atoms of the enamide, and the atoms directly involved in the hydrogen addition. This region is treated with a high-accuracy quantum mechanical method to accurately describe the electronic changes during the reaction.[1][2]

-

Medium Layer (QM - HF): The remainder of the DUPHOS ligand and the enamide substrate are often included in this layer. The Hartree-Fock level of theory provides a good balance between computational cost and the description of electronic effects.[1][2]

-

Low Layer (MM - UFF): Non-coordinating counter-ions and solvent molecules can be treated with a molecular mechanics force field to account for their steric bulk and long-range electrostatic interactions.[1][2]

-

-

Geometry Optimization: The geometries of all reactants, intermediates, and transition states are optimized to find the lowest energy structures on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Reaction Pathway Analysis: The connections between intermediates and transition states are confirmed by following the reaction path downhill from the transition state.

-

Analysis of Enantioselectivity: Comparison of the free energy barriers of the transition states leading to the different enantiomeric products to predict the enantiomeric excess (ee).

Quantitative Data Summary

The computational modeling of the [Rh((R,R)-Me-DuPHOS)]+-catalyzed hydrogenation of α-formamidoacrylonitrile has yielded significant quantitative insights into the origin of enantioselectivity. The key findings are summarized in the table below.

| Parameter | Description | Value | Reference |

| Diastereomeric Intermediate Stability | Energy difference favoring the major diastereomer (binding of the re enantioface) over the minor diastereomer (si face). | 3.6 kcal/mol | [1][2] |

| Free Energy Barrier Difference | The net free energy barrier for the reaction is lower for the minor diastereomer compared to the major diastereomer. | 4.4 kcal/mol | [1][2] |

| Predicted Enantiomeric Excess (ee) | The calculated difference in transition-state energies corresponds to a high enantiomeric excess of the (R) product. | 99.9% (R) | [1][2] |

| Turnover-Limiting Step | The elementary step in the catalytic cycle with the highest energy barrier. | Oxidative Addition | [1][2] |

This "anti-lock-and-key" behavior, where the more stable diastereomeric intermediate is less reactive, is a crucial finding from these computational studies.[1][2]

Visualizing the Catalytic Process

The following diagrams, generated using the DOT language, illustrate the key aspects of the this compound catalytic mechanism and the general workflow of the computational studies.

Conclusion

Computational modeling provides an indispensable tool for understanding the intricate mechanisms of this compound catalyzed reactions. The use of hybrid QM/MM methods, such as ONIOM, has been pivotal in elucidating the origins of enantioselectivity, revealing the subtle interplay of steric and electronic factors that govern the catalytic cycle. The quantitative data and mechanistic insights gained from these studies are invaluable for the rational design of new and improved catalysts for asymmetric synthesis in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Electronic and Steric Properties of (R,R)-Methyl-DUPHOS

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Methyl-DUPHOS, formally known as (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene, is a chiral C₂-symmetric phosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. Developed by M.J. Burk, the DuPhos family of ligands has become indispensable in the stereoselective synthesis of a wide array of chiral molecules, including unnatural amino acids and pharmaceutical intermediates. The exceptional performance of this compound stems from its well-defined electronic and steric properties, which create a highly effective chiral environment around a metal center. This technical guide provides a comprehensive overview of these core properties, detailing the quantitative data, experimental protocols for their determination, and the underlying principles that govern the ligand's behavior in catalytic systems.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈P₂ | [1] |

| Molecular Weight | 306.36 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 81.0 to 85.0 °C | [3] |

| CAS Number | 147253-67-6 | [1] |

Electronic Properties

The electronic nature of a phosphine ligand is a critical determinant of its coordination chemistry and the reactivity of the resulting metal complex. The primary measure of a phosphine's electron-donating ability is the Tolman Electronic Parameter (TEP).

Tolman Electronic Parameter (TEP)

The TEP is an experimentally derived value that quantifies the electron-donating or -withdrawing strength of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel-tricarbonyl complex of the phosphine, [LNi(CO)₃], using infrared (IR) spectroscopy. More electron-donating ligands increase the electron density on the metal center, which in turn leads to stronger π-backbonding to the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.

Experimental Protocol: Determination of Tolman Electronic Parameter

The following outlines the general experimental procedure for determining the TEP of a phosphine ligand like this compound.

Objective: To synthesize the [Ni(CO)₃(this compound)] complex and measure its ν(CO) stretching frequency using IR spectroscopy.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

This compound

-

Anhydrous, degassed solvent (e.g., dichloromethane or hexane)

-

Schlenk line and glassware

-

FTIR spectrometer

-

Gas-tight syringe

Procedure:

-

Preparation of the Nickel Complex: In a glovebox or under an inert atmosphere using Schlenk techniques, a solution of this compound in the chosen solvent is prepared. To this solution, a stoichiometric equivalent of Ni(CO)₄ is added dropwise via a gas-tight syringe. The reaction is typically stirred at room temperature for a short period to allow for the displacement of one CO ligand and the formation of the [Ni(CO)₃(this compound)] complex.

-

IR Spectroscopy: A sample of the reaction mixture is transferred to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows). The IR spectrum is recorded, paying close attention to the region of the CO stretching frequencies (typically 1900-2100 cm⁻¹).

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching band is identified. This value is the Tolman Electronic Parameter for the ligand. For bidentate ligands, the interpretation may be more complex, and computational correlations are often used to relate the observed frequencies to the standard TEP scale.[4]

Safety Precautions: Nickel tetracarbonyl is highly toxic and volatile. All manipulations should be performed in a high-performance fume hood by trained personnel with appropriate personal protective equipment.

The workflow for this experimental determination can be visualized as follows:

Steric Properties

The steric bulk of a ligand plays a crucial role in determining the geometry of the catalytic complex and, consequently, the stereochemical outcome of a reaction. The primary metric for quantifying the steric hindrance of a phosphine ligand is its cone angle.

Cone Angle (θ)

The Tolman cone angle is a measure of the solid angle occupied by a ligand at the metal center. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric bulk. For bidentate ligands like this compound, the bite angle (the P-M-P angle in a chelate complex) is also a critical steric parameter.

While a precise, experimentally determined cone angle for this compound is not explicitly stated in the provided search results, computational studies and the known structures of related DuPhos complexes indicate a significant steric presence that effectively shields quadrants of the coordination sphere, thereby directing the approach of a substrate.

X-ray Crystallography and Structural Data

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, from which the cone angle and other steric parameters can be calculated. Analysis of the crystal structure of a metal complex of this compound would provide precise bond lengths, bond angles, and the chelate bite angle.

Although a specific CIF (Crystallographic Information File) for a Rhodium-(R,R)-Methyl-DUPHOS complex was not retrieved in the searches, published structures of related complexes consistently show a five-membered chelate ring with the rhodium atom. The bite angle in such complexes is typically around 80-85°.

The following table presents typical bond lengths and angles that would be expected in a [Rh(this compound)(substrate)]⁺ complex, based on computational studies and data from similar structures.

| Parameter | Typical Value |

| Rh-P Bond Length | 2.30 - 2.35 Å |

| P-C (phenyl) Bond Length | 1.80 - 1.85 Å |

| P-C (phospholane) Bond Length | 1.85 - 1.90 Å |

| P-Rh-P Bite Angle | 80 - 85° |

| C-P-C (within phospholane) Angle | ~95° |

Experimental Protocol: X-ray Crystallography

The following is a general protocol for obtaining the crystal structure of a metal complex of this compound.

Objective: To grow single crystals of a [Rh(this compound)(diene)]⁺X⁻ complex and determine its structure by X-ray diffraction.

Materials:

-

[(COD)₂Rh]BF₄ or a similar Rh(I) precursor

-

This compound

-

Crystallization solvents (e.g., dichloromethane, diethyl ether, pentane)

-

Crystallization vials

Procedure:

-

Synthesis of the Complex: In an inert atmosphere, a solution of the Rh(I) precursor in a minimal amount of a polar solvent (e.g., dichloromethane) is treated with one equivalent of this compound. The reaction mixture is stirred until the formation of the complex is complete, which is often indicated by a color change.

-

Crystallization: Single crystals are grown by slow diffusion of a non-polar solvent (e.g., diethyl ether or pentane) into the concentrated solution of the complex. This can be achieved by layering the non-polar solvent on top of the solution or by placing the vial containing the solution inside a larger, sealed container with the non-polar solvent. The container is left undisturbed at a constant temperature (often room temperature or slightly below) until crystals form.

-

Data Collection: A suitable single crystal is selected and mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.

The logical flow of this process is depicted below:

Spectroscopic Characterization

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes.

³¹P NMR Spectroscopy

The ³¹P NMR chemical shift is sensitive to the electronic environment of the phosphorus nucleus. For trivalent phosphines, the chemical shift can vary over a wide range. The ³¹P NMR spectrum of free this compound is expected to show a single resonance. Upon coordination to a metal center like rhodium, this signal will shift downfield and may exhibit coupling to the rhodium nucleus (¹⁰³Rh, I=1/2, 100% abundance), resulting in a doublet.

| Species | Typical ³¹P Chemical Shift (δ, ppm) |

| Free this compound | -10 to -20 |

| [Rh(this compound)(diene)]⁺ | +60 to +80 (doublet, J(Rh-P) ≈ 150 Hz) |

Experimental Protocol: ³¹P NMR Spectroscopy

Objective: To obtain the ³¹P NMR spectrum of this compound and its rhodium complex.

Materials:

-

This compound

-

[Rh(this compound)(COD)]BF₄ (or a similar complex)

-

Deuterated solvent (e.g., CDCl₃, CD₂Cl₂)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: A solution of the compound of interest (either the free ligand or the metal complex) is prepared by dissolving a few milligrams in the deuterated solvent in an NMR tube. The solution should be homogeneous. For air-sensitive complexes, the sample should be prepared in a glovebox, and the NMR tube should be sealed.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the ³¹P frequency. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay. Proton decoupling is typically used to simplify the spectrum by removing P-H couplings.

-

Data Acquisition: The ³¹P NMR spectrum is acquired. The number of scans will depend on the concentration of the sample.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to an external standard, typically 85% H₃PO₄ (δ = 0 ppm).

Catalytic Application: Asymmetric Hydrogenation

The electronic and steric properties of this compound are manifested in its performance in asymmetric catalysis. In the rhodium-catalyzed hydrogenation of prochiral enamides, the ligand's strong electron-donating character enhances the catalytic activity of the rhodium center, while its rigid, C₂-symmetric steric profile dictates the facial selectivity of hydrogen addition.

Computational studies, such as those using the ONIOM method, have elucidated the catalytic cycle.[5] These studies reveal that the binding of the enamide substrate to the rhodium center creates two diastereomeric intermediates. The relative energies of these intermediates and the subsequent transition states for oxidative addition of hydrogen determine the enantiomeric excess of the product. The steric bulk of the methyl groups on the phospholane rings of this compound creates a chiral pocket that favors one diastereomeric pathway over the other, leading to high enantioselectivity.[5][6]

The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of an enamide, highlighting the role of the this compound ligand.

Conclusion

The electronic and steric properties of this compound are intricately linked to its remarkable success as a chiral ligand in asymmetric catalysis. Its strong electron-donating nature activates the metal center for catalysis, while its well-defined and rigid steric profile provides a highly effective chiral environment for stereocontrol. The quantitative understanding of these properties, obtained through a combination of experimental techniques like NMR, IR spectroscopy, and X-ray crystallography, and supported by computational modeling, is essential for the rational design of new catalysts and the optimization of synthetic routes to valuable chiral molecules in the pharmaceutical and chemical industries. This guide has provided a framework for understanding these core properties and the methodologies used to evaluate them, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene | 147253-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of the Phospholane Ring in (R,R)-Methyl-DuPhos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-Methyl-DuPhos, a C₂-symmetric bisphospholane ligand, has established itself as a cornerstone in the field of asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. Its remarkable efficiency and enantioselectivity are intrinsically linked to the unique structural features of its phospholane rings. This technical guide delves into the core functionalities of the phospholane moiety, dissecting its influence on the catalytic cycle, the origins of enantioselection, and its practical applications in the synthesis of chiral molecules. Through a comprehensive review of experimental data, detailed protocols, and mechanistic visualizations, this document serves as a critical resource for professionals engaged in chiral synthesis and catalyst design.

Introduction: The Dawn of a Privileged Ligand

The quest for catalysts that can efficiently generate single enantiomers of chiral molecules is a central theme in modern organic chemistry and drug development. The introduction of DuPhos ligands by M.J. Burk at DuPont marked a significant breakthrough in this endeavor.[1] Among this class, this compound, in complex with rhodium, has demonstrated exceptional performance in the asymmetric hydrogenation of a wide array of prochiral olefins, including enamides, enol esters, and certain ketones, consistently delivering products with high enantiomeric excess (ee).[2] The defining characteristic of this ligand is its rigid, five-membered phospholane ring, which creates a well-defined and highly effective chiral environment around the metal center.

The Heart of Chirality: Structure and Electronic Properties of the Phospholane Ring

The this compound ligand consists of two 2,5-dimethylphospholane rings attached to a 1,2-phenylene backbone. The chirality of the ligand originates from the four stereogenic centers located at the 2 and 5 positions of each phospholane ring. This C₂-symmetric design imparts a highly ordered and predictable chiral pocket upon coordination to a metal center.

The phospholane rings contribute to the catalytic efficacy in several key ways:

-

Rigidity and Chelation: The five-membered ring structure imparts significant conformational rigidity. When chelated to a rhodium center, it forms a stable five-membered ring, which restricts the conformational flexibility of the catalyst-substrate complex. This rigidity is crucial for creating a well-defined chiral environment necessary for high enantioselectivity.

-

Electron-Rich Phosphorus Atoms: The phosphorus atoms in the phospholane rings are electron-rich, which enhances the catalytic activity of the resulting rhodium complex.[1] This electronic property facilitates key steps in the catalytic cycle, such as oxidative addition of hydrogen.

-

Pseudo-Chirality and Enantioselection: The phosphorus atoms, being part of the chiral phospholane ring, introduce a form of pseudo-chirality that makes the enantioselection largely independent of the overall chemical conformation.[1] The spatial arrangement of the methyl groups on the phospholane rings dictates the facial selectivity of substrate coordination.

The Catalytic Cycle and the Origin of Enantioselectivity: An "Anti-Lock-and-Key" Model

Computational studies on the [Rh((R,R)-Me-DuPhos)]+-catalyzed asymmetric hydrogenation of prochiral enamides have provided profound insights into the mechanism and the origin of the high enantioselectivity.[3][4] The catalytic cycle, illustrated below, proceeds through a series of well-defined steps.

A key finding from these studies is the "anti-lock-and-key" behavior.[3] While the binding of the re-enantioface of the enamide to the catalyst forms a more stable, major diastereomer, the subsequent oxidative addition of hydrogen has a significantly higher energy barrier.[3][4] Conversely, the less stable, minor diastereomer, formed by the binding of the si-face, proceeds through a much lower energy transition state for the oxidative addition, which is the turnover-limiting step.[3] This lower kinetic barrier for the minor diastereomer leads to the preferential formation of one enantiomer of the product, resulting in the observed high enantioselectivity.[3] The difference in transition-state energies has been calculated to correspond to an enantiomeric excess of 99.9% (R), which is in excellent agreement with experimental results.[3][4]

The phospholane rings are instrumental in this differentiation. The steric bulk of the methyl groups on the phospholane rings creates a chiral pocket that disfavors certain orientations of the substrate in the transition state, thus amplifying the energy difference between the two diastereomeric pathways.

Performance Data in Asymmetric Hydrogenation

The Rh-(R,R)-Methyl-DuPhos catalyst has demonstrated exceptional performance across a range of substrate classes. The following tables summarize representative quantitative data.

Table 1: Asymmetric Hydrogenation of Enamides

| Substrate | Product | S/C Ratio | TON | TOF (h⁻¹) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 10,000 | >9,900 | >5,000 | >99 |

| N-Acetyl-α-phenylenamide | N-(1-Phenylethyl)acetamide | 50,000 | ~50,000 | >5,000 | >95 |

| 2-Methylenesuccinamic acid | (R)-2-Methylsuccinamic acid | 100,000 | ~100,000 | 13,000 | 96 |

Table 2: Asymmetric Hydrogenation of Ketones

| Substrate | Product | S/C Ratio | TON | TOF (h⁻¹) | ee (%) |

| Acetophenone | (R)-1-Phenylethanol | 2,000 | ~2,000 | - | 84 |

| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 10,000 | ~10,000 | - | >98 |

Table 3: Asymmetric Hydrogenation of Enol Esters

| Substrate | Product | S/C Ratio | TON | TOF (h⁻¹) | ee (%) |

| 1-Phenylvinyl acetate | (R)-1-Phenylethyl acetate | 500 | ~500 | - | 97 |

| 1-Naphthylvinyl acetate | (R)-1-(Naphthalen-1-yl)ethyl acetate | 500 | ~500 | - | 98 |

Data compiled from various sources. TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on specific reaction conditions and are provided as representative values.

Experimental Protocols

The following section provides a detailed methodology for a typical asymmetric hydrogenation reaction using a Rh-(R,R)-Methyl-DuPhos catalyst.

General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

-

[Rh((R,R)-Me-DuPhos)(COD)]BF₄ (Catalyst precursor)

-

Methyl (Z)-α-acetamidocinnamate (Substrate)

-

Methanol (Anhydrous and degassed)

-

Hydrogen gas (high purity)

-

Glass-lined autoclave or a suitable high-pressure reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: A glass-lined autoclave is charged with methyl (Z)-α-acetamidocinnamate (1 equivalent). The autoclave is sealed and purged several times with argon.

-

Hydrogenation: The pre-formed catalyst solution is transferred to the autoclave via cannula. The reactor is then purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 3 atm).

-

Reaction Execution: The reaction mixture is stirred vigorously at room temperature for the specified time (typically 1-2 hours). Reaction progress can be monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Acetyl-(R)-phenylalanine methyl ester.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Conclusion